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Compound of Interest

Compound Name: AT7519 TFA

Cat. No.: B1139512 Get Quote

This guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor

AT7519 trifluoroacetate (TFA) with other notable alternatives. It is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of AT7519
TFA's performance supported by experimental data. This document summarizes quantitative

findings in structured tables, details experimental methodologies for key assays, and provides

visual representations of relevant biological pathways and workflows.

Overview of AT7519 TFA
AT7519 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4,

CDK5, CDK6, and CDK9.[1][2] Its mechanism of action involves the inhibition of these kinases,

which are crucial for cell cycle progression and transcription. By targeting these CDKs, AT7519

disrupts the cell cycle, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3]

[4] This multi-targeted approach has demonstrated anti-proliferative activity in a wide range of

human cancer cell lines, encompassing both solid tumors and hematological malignancies.[1]

Comparative Analysis of CDK Inhibitors
To provide a comprehensive understanding of AT7519 TFA's performance, this guide

compares it with both pan-CDK inhibitors and more selective CDK4/6 inhibitors.

Pan-CDK Inhibitor Alternatives:
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Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, Flavopiridol is a pan-

CDK inhibitor targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5][6]

Dinaciclib (SCH 727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, Dinaciclib

has shown activity in various cancer models.[7][8]

Selective CDK4/6 Inhibitor Alternatives:

Palbociclib (Ibrance): The first FDA-approved CDK4/6 inhibitor, Palbociclib is used in

combination with endocrine therapy for HR-positive, HER2-negative breast cancer.[9][10]

Ribociclib (Kisqali): Another selective CDK4/6 inhibitor approved for the treatment of HR-

positive, HER2-negative breast cancer.[11]

Abemaciclib (Verzenio): A selective CDK4/6 inhibitor with a distinct chemical structure and a

greater selectivity for CDK4.[12]

Data Presentation
In Vitro Kinase Inhibitory Activity of AT7519 and
Alternatives

Compoun
d

CDK1
(IC₅₀, nM)

CDK2
(IC₅₀, nM)

CDK4
(IC₅₀, nM)

CDK5
(IC₅₀, nM)

CDK6
(IC₅₀, nM)

CDK9
(IC₅₀, nM)

AT7519 210 47 100 13 170 <10

Flavopiridol 30 170 100 - 60 10

Dinaciclib 3 1 - 1 - 4

Palbociclib - - 11 - 16 -

Ribociclib >10,000 >10,000 10 - 39 -

Abemacicli

b
- - 2 - 10 -

Note: IC₅₀ values are approximate and can vary depending on the assay conditions. Data

compiled from multiple sources. A "-" indicates that data was not readily available.
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Anti-proliferative Activity of AT7519 and Alternatives in
Cancer Cell Lines

Cell
Line

Cancer
Type

AT7519
(IC₅₀)

Flavopir
idol
(IC₅₀)

Dinacicl
ib (IC₅₀)

Palboci
clib
(IC₅₀)

Ribocicl
ib (IC₅₀)

Abemac
iclib
(IC₅₀)

HCT116

Colon

Carcinom

a

82 nM 13 nM - - - -

MCF-7

Breast

Carcinom

a

40 nM

G1 arrest

at 300

nM

- 180 nM 118 nM 33 nM

A2780

Ovarian

Carcinom

a

350 nM 15 nM - - - -

PC3

Prostate

Carcinom

a

- 10 nM - - - -

HL-60
Leukemi

a
- - - - - -

MM.1S
Multiple

Myeloma
500 nM - - - - -

Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50% and can

vary based on experimental conditions. Data compiled from multiple sources. A "-" indicates

that data was not readily available.

In Vivo Efficacy of AT7519 and Alternatives in Xenograft
Models
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Compound Cancer Type
Xenograft
Model

Dosing
Regimen

Tumor Growth
Inhibition (TGI)

AT7519 Colon Cancer HCT116
9.1 mg/kg, twice

daily

Tumor

regression

AT7519
Multiple

Myeloma
MM.1S

15 mg/kg, once

daily
Significant TGI

Flavopiridol
Cholangiocarcino

ma
CCA xenograft - Potent TGI

Dinaciclib - - -
Regression in

solid tumors

Palbociclib Medulloblastoma
Med-211FH

(MYC-amplified)
-

Tumor

regression (63%

reduction)

Ribociclib Neuroblastoma BE2C
200 mg/kg, once

daily
Significant TGI

Abemaciclib Breast Cancer T47D (ER+)
75 mg/kg, once

daily

Tumor

regression

Note: The level of tumor growth inhibition can be influenced by the specific xenograft model,

dosing schedule, and duration of treatment. Data compiled from multiple sources. A "-"

indicates that data was not readily available.

Experimental Protocols
Cell Viability (MTT) Assay

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g.,

AT7519 TFA or an alternative) and incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC₅₀ value.

Western Blot Analysis
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., phospho-Rb, cleaved PARP) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Studies
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the

flank of immunodeficient mice (e.g., nude or SCID mice).
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

twice a week.

Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups. Administer the test compound (e.g.,

AT7519 TFA) or vehicle control via the appropriate route (e.g., intraperitoneal injection or

oral gavage) according to the specified dosing schedule.

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the

study. At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., immunohistochemistry).

Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical

significance of the treatment effect.

Mandatory Visualization
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AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
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Workflow for preclinical evaluation of CDK inhibitors.
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Logical relationship for comparing AT7519 with its alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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